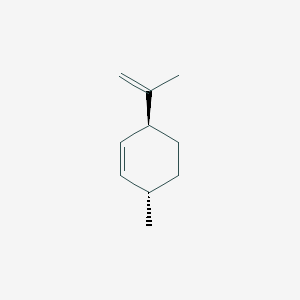
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl-: is a complex organic compound that belongs to the quinone family Quinones are characterized by their conjugated cyclic dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- typically involves multi-step organic reactions. One common method includes the oxidation of appropriate phenolic precursors using oxidizing agents such as peroxydisulfate salts. The reaction is usually carried out in an alkaline aqueous medium, sometimes with the addition of co-solvents like pyridine . The yields of the desired product can vary, but the simplicity of the reaction often makes it a preferred method.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Peroxydisulfate salts are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted aromatic compounds.
Scientific Research Applications
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- exerts its effects involves redox reactions. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. These redox properties make it a valuable compound in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
p-Benzoquinone: The parent compound, which lacks the hydroxyl, nitrophenyl, and phenyl substituents.
Hydroquinone: The reduced form of p-Benzoquinone, often used in skin-lightening products.
2,5-Dihydroxy-p-benzoquinone: A similar compound with hydroxyl groups at the 2 and 5 positions.
Uniqueness
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of both hydroxyl and nitrophenyl groups enhances its reactivity and makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
1242-38-2 |
|---|---|
Molecular Formula |
C18H11NO6 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2,5-dihydroxy-3-(4-nitrophenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H11NO6/c20-15-13(10-4-2-1-3-5-10)16(21)18(23)14(17(15)22)11-6-8-12(9-7-11)19(24)25/h1-9,20,23H |
InChI Key |
OZXGEUJRKOAVLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


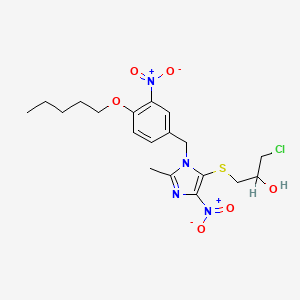
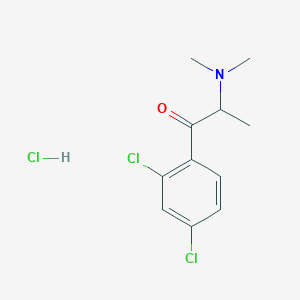

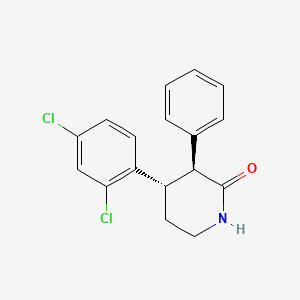

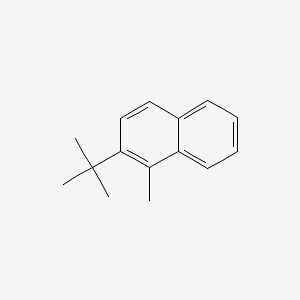
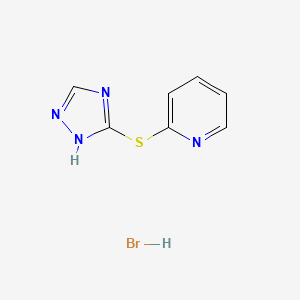
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
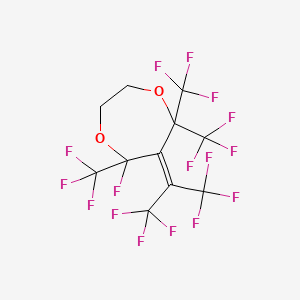

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)


